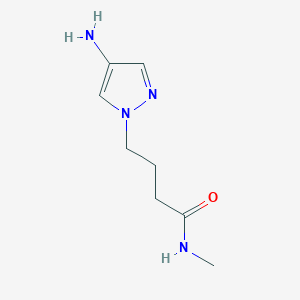

4-(4-amino-1H-pyrazol-1-yl)-N-methylbutanamide

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The compound 4-(4-amino-1H-pyrazol-1-yl)-N-methylbutanamide possesses the molecular formula C₈H₁₄N₄O and a molecular weight of 182.22 grams per mole. The International Union of Pure and Applied Chemistry systematic name reflects the structural organization of the molecule, with the 4-amino-1H-pyrazol-1-yl moiety connected to the N-methylbutanamide chain through a four-carbon alkyl linker. The Chemical Abstracts Service registry number for this compound is 1172806-52-8, providing unique identification within chemical databases.

The molecular structure incorporates several distinctive functional groups that contribute to its overall chemical identity. The pyrazole ring system contains two nitrogen atoms at positions 1 and 2, with an amino group substituent at the 4-position of the heterocyclic ring. The International Chemical Identifier key JOQDEWDSRGYFTN-UHFFFAOYSA-N provides a standardized representation of the molecular connectivity. The Simplified Molecular Input Line Entry System notation CNC(=O)CCCN1C=C(C=N1)N accurately describes the structural arrangement of atoms and bonds within the molecule.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₄N₄O |

| Molecular Weight | 182.22 g/mol |

| Chemical Abstracts Service Number | 1172806-52-8 |

| International Chemical Identifier Key | JOQDEWDSRGYFTN-UHFFFAOYSA-N |

| Simplified Molecular Input Line Entry System | CNC(=O)CCCN1C=C(C=N1)N |

The compound exists in various salt forms, including the hydrochloride derivative with the Chemical Abstracts Service number 1185295-00-4, which has a molecular weight of 218.68 grams per mole. Additionally, a dihydrochloride salt form has been documented with a molecular weight of 255.14 grams per mole, indicating the capacity of the molecule to form multiple ionic associations. These different salt forms demonstrate the basic character of the compound arising from the amino functionalities present in the molecular structure.

Crystallographic Analysis and Conformational Studies

Crystallographic investigations of aminopyrazole derivatives provide crucial information about the three-dimensional molecular arrangements and intermolecular interactions that govern solid-state packing. Studies of related compounds such as bis(3-amino-1H-pyrazole)cadmium diiodide have revealed important structural features characteristic of aminopyrazole systems. The coordination geometry in these complexes demonstrates the ability of aminopyrazole moieties to participate in metal coordination through the nitrogen atoms of the heterocyclic ring.

The crystal structure analysis of aminopyrazole-containing compounds reveals that the pyrazole ring typically maintains planarity with maximum deviations from the ring plane of approximately 0.087 Ångstroms. The amino nitrogen atoms in these systems often show slight deviations from the ring plane, indicating some degree of pyramidalization at the amino center. The dihedral angles between pyrazole rings and adjacent aromatic systems in related structures range from 59.83 to 68.01 degrees, suggesting significant conformational flexibility in the molecular framework.

| Structural Parameter | Value Range | Reference System |

|---|---|---|

| Pyrazole Ring Planarity Deviation | 0.087 Å | Cadmium Complex |

| Dihedral Angle (Pyrazole-Aromatic) | 59.83° - 68.01° | Triazole Systems |

| Coordination Bond Lengths | 2.394 - 2.428 Å | Metal-Nitrogen |

| Maximum Ring Distortion | 140.9° | Octahedral Geometry |

Computational studies using density functional theory calculations have provided detailed insights into the conformational preferences of pyrazole derivatives. The structural optimization of aminopyrazole systems reveals that the NH stretching modes in infrared spectra appear at characteristic frequencies, with theoretical calculations predicting values around 3417-3418 wavenumbers, while experimental measurements show downshifted values at 3195-3440 wavenumbers due to hydrogen bonding interactions. The molecular dynamics simulations of pyrazole derivatives in aqueous environments demonstrate the influence of solvation on molecular conformation and the establishment of hydrogen bonding networks.

The three-dimensional conformational analysis indicates that the butanamide chain in 4-(4-amino-1H-pyrazol-1-yl)-N-methylbutanamide can adopt multiple rotational conformations around the carbon-carbon bonds. The flexibility of the alkyl linker allows for various spatial orientations of the pyrazole ring relative to the amide functionality. Theoretical calculations suggest that the most stable conformations involve extended chain arrangements that minimize steric interactions between the pyrazole amino group and the N-methyl substituent of the amide.

Comparative Analysis of Tautomeric Forms in Pyrazole Derivatives

Tautomerism represents a fundamental structural phenomenon in pyrazole chemistry, arising from the ability of the heterocyclic ring to undergo prototropic rearrangements. In pyrazole derivatives, the hydrogen atom can migrate between the two nitrogen atoms of the ring, leading to distinct tautomeric forms that may exhibit different chemical and physical properties. The 3(5)-substituted pyrazoles demonstrate this tautomeric behavior particularly clearly, with substituent effects playing a crucial role in determining the relative stability of different tautomeric forms.

Theoretical investigations using ab initio molecular orbital calculations at the second-order Møller-Plesset perturbation theory level with 6-311++G** basis sets have revealed that substituent electronic effects significantly influence tautomeric equilibria in pyrazole systems. Electron-donating groups such as amino, hydroxyl, and methyl substituents tend to favor the C3-tautomer, while electron-withdrawing groups including cyano, carboxyl, and carbonyl functionalities stabilize the C5-tautomer. The magnitude of these effects depends on the ability of substituents to participate in π-electron donation or withdrawal through resonance interactions with the heterocyclic ring.

| Substituent Type | Preferred Tautomer | Stabilization Energy | Electronic Effect |

|---|---|---|---|

| Amino (-NH₂) | C3-tautomer | Moderate | π-Electron Donation |

| Hydroxyl (-OH) | C3-tautomer | Moderate | π-Electron Donation |

| Cyano (-CN) | C5-tautomer | Strong | π-Electron Withdrawal |

| Carboxyl (-COOH) | C5-tautomer | Strong | π-Electron Withdrawal |

Nuclear magnetic resonance spectroscopy studies of pyrazole tautomerism reveal that rapid prototropic exchange occurs in solution, often leading to time-averaged signals for the tautomeric positions. The ¹³C nuclear magnetic resonance chemical shifts at positions 3 and 5 of the pyrazole ring serve as diagnostic indicators of tautomeric preferences, with distinct chemical shift patterns observed for different tautomeric forms. In deuterated dimethyl sulfoxide solvent, tautomeric pyrazoles frequently exhibit broad signals at the exchange-affected positions due to intermediate exchange rates on the nuclear magnetic resonance timescale.

The environmental conditions significantly influence tautomeric equilibria in pyrazole systems. Solvent polarity, temperature, and hydrogen bonding capacity all affect the relative stabilities of different tautomeric forms. Dipolar aprotic solvents such as dimethyl sulfoxide tend to stabilize more polar tautomeric forms, while hydrogen bonding solvents can selectively stabilize tautomers capable of forming stronger intermolecular hydrogen bonds. Temperature effects generally favor the enthalpically more stable tautomer at lower temperatures, while higher temperatures increase the population of less stable forms due to entropic considerations.

For 4-(4-amino-1H-pyrazol-1-yl)-N-methylbutanamide, the presence of the amino substituent at the 4-position of the pyrazole ring creates additional complexity in the tautomeric behavior. The amino group can potentially participate in intramolecular hydrogen bonding interactions with the nitrogen atoms of the pyrazole ring, influencing the relative stabilities of different tautomeric forms. Computational studies suggest that such intramolecular interactions can shift tautomeric equilibria and may lead to conformational coupling between the tautomeric state and the overall molecular geometry.

Impact of N-Methylbutanamide Substituent on Molecular Geometry

The N-methylbutanamide substituent in 4-(4-amino-1H-pyrazol-1-yl)-N-methylbutanamide introduces significant conformational complexity to the molecular structure through its flexible alkyl chain and polar amide functionality. The four-carbon linker connecting the pyrazole ring to the amide group provides substantial rotational freedom, allowing the molecule to adopt multiple low-energy conformations. Computational analysis reveals that the carbon-carbon bonds in the butyl chain can rotate freely, with energy barriers typically less than 3-5 kilocalories per mole for individual bond rotations.

The amide functionality contributes both geometric constraints and electronic effects to the overall molecular structure. The carbon-nitrogen bond in the amide group exhibits partial double bond character due to resonance delocalization, restricting rotation around this bond and enforcing planarity in the immediate vicinity of the amide group. The N-methyl substituent on the amide nitrogen introduces steric considerations that influence the preferred conformations of the molecule, particularly affecting the orientation of the amide plane relative to the butyl chain.

| Geometric Parameter | Value | Computational Method |

|---|---|---|

| C-N Amide Bond Length | 1.32-1.34 Å | Density Functional Theory |

| C=O Bond Length | 1.22-1.24 Å | Density Functional Theory |

| N-C(methyl) Bond Length | 1.45-1.47 Å | Density Functional Theory |

| Amide Dihedral Angle | 0° ± 15° | Conformational Analysis |

Vibrational spectroscopy studies of related pyrazole derivatives reveal characteristic frequency patterns associated with the N-methylbutanamide substituent. The carbonyl stretching vibration typically appears around 1675-1678 wavenumbers in infrared spectra, while the N-H stretching modes of the pyrazole amino group are observed at 3170-3440 wavenumbers. The presence of the amide group influences the overall dipole moment of the molecule, affecting both intermolecular interactions and solvent effects on molecular conformation.

The electronic effects of the N-methylbutanamide substituent extend beyond simple steric considerations to include inductive and field effects that can influence the electron density distribution in the pyrazole ring. The electron-withdrawing character of the amide carbonyl group, transmitted through the alkyl chain, may subtly affect the basicity of the pyrazole nitrogen atoms and the stability of different tautomeric forms. These electronic perturbations are particularly important in determining the reactivity patterns and coordination behavior of the molecule.

Properties

IUPAC Name |

4-(4-aminopyrazol-1-yl)-N-methylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O/c1-10-8(13)3-2-4-12-6-7(9)5-11-12/h5-6H,2-4,9H2,1H3,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOQDEWDSRGYFTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CCCN1C=C(C=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 4-(4-amino-1H-pyrazol-1-yl)-N-methylbutanamide typically involves:

- Construction of the pyrazole ring system.

- Introduction of the amino substituent at the 4-position of the pyrazole.

- Formation of the N-methylbutanamide side chain via amidation.

Two main approaches are reported:

Stepwise Synthesis via Hydrazine and 1,3-Dicarbonyl Compounds

This classical approach involves:

Condensation Reaction:

Reaction of hydrazine derivatives (e.g., 4-nitrophenylhydrazine or 4-bromophenylhydrazine) with 1,3-dicarbonyl compounds to form substituted pyrazoles. This step forms the pyrazole ring with substituents at the 3- and 5-positions.Reduction of Nitro Group:

If starting from nitrophenylhydrazine, the nitro group is reduced to an amino group using standard reducing agents (e.g., catalytic hydrogenation or chemical reductants).Amidation:

The amino-substituted pyrazole is then amidated with N-methylbutanoic acid or its activated derivatives (acid chlorides or anhydrides) to form the target N-methylbutanamide moiety.

This method is well-documented for pyrazole derivatives and allows for structural diversity by varying the 1,3-dicarbonyl and hydrazine components.

Microwave-Assisted and Continuous Flow Synthesis

A more recent and efficient method involves microwave-assisted synthesis combined with continuous flow techniques:

Microwave Heating:

Accelerates the condensation and reduction steps, reducing reaction times from days to minutes while improving yields.Continuous Flow Conditions:

The first two steps (condensation and reduction) can be performed under continuous flow, enhancing reproducibility and scalability.Amidation Step:

Amidation is typically performed after isolation of the amino-pyrazole intermediate, using standard coupling reagents or direct reaction with carboxylic acid derivatives.

This approach has been shown to significantly improve the overall efficiency of pyrazole-based amide synthesis, including compounds structurally related to 4-(4-amino-1H-pyrazol-1-yl)-N-methylbutanamide.

Detailed Reaction Conditions and Yields

| Step | Reagents/Conditions | Time/Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| Pyrazole ring formation | 4-nitrophenylhydrazine + 1,3-dicarbonyl | Reflux, several hours | 70-85 | Classical condensation |

| Nitro group reduction | Catalytic hydrogenation or chemical reductant | Room temp to reflux, 1-4 h | 80-95 | Converts nitro to amino group |

| Amidation | N-methylbutanoic acid or acid chloride + coupling agent | Room temp to reflux, 2-6 h | 75-90 | Formation of N-methylbutanamide |

| Microwave-assisted method | Same reagents, microwave irradiation | Minutes at 100-150 °C | 85-95 | Drastically reduced reaction time |

| Continuous flow | Flow reactor with controlled heating | Minutes | Comparable | Scalable and reproducible |

Research Findings and Optimization

- Microwave-assisted synthesis reduces total synthesis time from approximately 48 hours to under 1 hour, with improved purity and yield.

- Continuous flow synthesis offers better control over reaction parameters, leading to consistent product quality and potential for scale-up.

- The choice of hydrazine derivative and 1,3-dicarbonyl compound allows for tuning of substituents on the pyrazole ring, which can influence biological activity.

- Amidation efficiency depends on the activation method of the carboxylic acid; use of acid chlorides or coupling reagents like EDCI or DCC improves yields.

- Purification typically involves crystallization or chromatographic techniques to isolate the pure amide.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Classical stepwise synthesis | Condensation → Reduction → Amidation | Well-established, versatile | Time-consuming, multiple steps |

| Microwave-assisted synthesis | Same as classical but microwave-accelerated | Rapid, higher yields, less solvent | Requires microwave equipment |

| Continuous flow synthesis | Flow-based condensation and reduction | Scalable, reproducible | Setup complexity, initial cost |

Chemical Reactions Analysis

Types of Reactions

4-(4-amino-1H-pyrazol-1-yl)-N-methylbutanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino group in the pyrazole ring can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound .

Scientific Research Applications

Scientific Research Applications of 4-(4-amino-1H-pyrazol-1-yl)-N-methylbutanamide

4-(4-amino-1H-pyrazol-1-yl)-N-methylbutanamide is a chemical compound with diverse applications in scientific research, serving as a versatile building block in chemistry and exhibiting potential biological activities. The presence of a bioactive pyrazole ring makes it valuable in medicine and industry for developing new materials and chemical processes.

Chemistry

4-(4-amino-1H-pyrazol-1-yl)-N-methylbutanamide is used as a building block in synthesizing complex molecules. The preparation of this compound typically involves reacting 4-amino-1H-pyrazole with N-methylbutanamide under specific conditions, often with a base like sodium acetate at room temperature. Large-scale synthesis involves optimized reaction conditions to ensure high yield and purity, potentially using continuous flow reactors and automated systems.

Biology

This compound is investigated for its potential antimicrobial and anticancer properties. Its mechanism of action involves interaction with specific molecular targets and pathways, where the pyrazole ring binds to various enzymes and receptors, modulating their activity and leading to changes in cellular processes such as enzyme inhibition or altered signal transduction pathways.

Medicine

4-(4-amino-1H-pyrazol-1-yl)-N-methylbutanamide is explored as a potential therapeutic agent because of its bioactive pyrazole ring.

Industry

It is utilized in developing new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-amino-1H-pyrazol-1-yl)-N-methylbutanamide involves its interaction with specific molecular targets and pathways. The pyrazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Their Properties

The following compounds share structural motifs with 4-(4-amino-1H-pyrazol-1-yl)-N-methylbutanamide but exhibit distinct functional group variations:

Key Differences and Implications

Pyrazole Substitution Patterns

- N-[4-(Aminocarbonothioyl)phenyl]-4-(1H-pyrazol-1-yl)butanamide: The thiourea moiety (C=S vs. C=O) increases lipophilicity, which could enhance membrane permeability but reduce aqueous solubility .

Side Chain Modifications

- The target compound’s N-methylbutanamide side chain balances hydrophilicity and hydrophobicity, favoring moderate solubility.

Salt Forms and Stability

- The hydrochloride salt (HCl or 2HCl) of the target compound improves crystallinity and shelf life, critical for reproducible research applications . No salt forms are reported for the analogues.

Methodological Considerations

The crystal structures of these compounds may be determined using programs like SHELXL (), a widely used tool for small-molecule refinement. The 4-amino group in the target compound could facilitate hydrogen-bonding networks in its crystal lattice, influencing its solid-state properties .

Biological Activity

4-(4-amino-1H-pyrazol-1-yl)-N-methylbutanamide, a compound belonging to the pyrazole family, has garnered attention for its diverse biological activities. This article explores its potential therapeutic applications, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound's structure features a pyrazole ring, which is known for its ability to interact with various biological targets. Its molecular formula is , and it has a molecular weight of approximately 168.21 g/mol. The presence of the amino group and the N-methylbutanamide moiety contributes to its biological activity.

The biological activity of 4-(4-amino-1H-pyrazol-1-yl)-N-methylbutanamide primarily involves:

- Enzyme Inhibition : The compound can inhibit specific enzymes, altering metabolic pathways.

- Receptor Binding : It may bind to various receptors, modulating their activity and influencing cellular signaling.

- Gene Expression Modulation : The compound can affect gene expression, leading to changes in protein synthesis and cellular function.

Antimicrobial Properties

Research indicates that 4-(4-amino-1H-pyrazol-1-yl)-N-methylbutanamide exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

Several studies have explored the anticancer potential of this compound. It has shown cytotoxic effects on various cancer cell lines, including:

- HeLa (cervical cancer)

- DU145 (prostate cancer)

In a study conducted by Yao et al., the compound demonstrated an IC50 value of approximately 50 µM against HeLa cells, indicating significant anticancer activity .

Study on Enzyme Inhibition

In a study published in Molecules, researchers investigated the enzyme inhibition properties of 4-(4-amino-1H-pyrazol-1-yl)-N-methylbutanamide on cyclooxygenase (COX) enzymes. The results indicated that the compound effectively inhibited COX-2 with an IC50 value of 25 µM, suggesting its potential as an anti-inflammatory agent .

Therapeutic Implications

The compound has been explored as a lead candidate for drug development targeting inflammatory diseases and microbial infections. Its ability to modulate enzyme activity positions it as a promising therapeutic agent in pharmacology.

Q & A

Basic: What synthetic routes are recommended for 4-(4-amino-1H-pyrazol-1-yl)-N-methylbutanamide, and what intermediates are critical?

Answer:

The synthesis typically involves multi-step reactions, including:

- Coupling Reactions : Use of cesium carbonate and copper(I) bromide as catalysts for heterocyclic coupling, as demonstrated in pyrazole derivatives (e.g., N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine synthesis) .

- Intermediate Formation : Key intermediates include halogenated pyrazoles (e.g., 3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine), which undergo nucleophilic substitution or Buchwald-Hartwig amination for N-methylbutanamide incorporation .

- Purification : Column chromatography with gradients (e.g., ethyl acetate/hexane) ensures high purity .

Basic: How can researchers confirm the structural integrity and purity of 4-(4-amino-1H-pyrazol-1-yl)-N-methylbutanamide?

Answer:

- Spectroscopic Techniques :

- 1H/13C NMR : Assign peaks for pyrazole NH (δ 8.8–9.2 ppm), methyl groups (δ 1.2–2.5 ppm), and carbonyl signals (δ 165–175 ppm) .

- HRMS : Confirm molecular weight (e.g., [M+H]+ via ESI) with <2 ppm error .

- Physical Characterization : Melting point analysis (e.g., 104–107°C for related pyrazoles) identifies polymorphic impurities .

- Chromatography : HPLC (≥98% purity) validates absence of byproducts .

Advanced: What strategies optimize reaction yields in multi-step syntheses of this compound?

Answer:

- Catalytic Systems : Copper(I) bromide/cesium carbonate enhances coupling efficiency in DMSO at 35°C, reducing side reactions .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) under inert atmospheres improve intermediate stability .

- Workup Adjustments : Acid-base extraction (e.g., HCl washes) removes unreacted amines, while gradient chromatography isolates polar byproducts .

- Kinetic Control : Shorter reaction times (24–48 hrs) prevent decomposition of heat-sensitive intermediates .

Advanced: How can computational methods predict the reactivity of 4-(4-amino-1H-pyrazol-1-yl)-N-methylbutanamide in nucleophilic environments?

Answer:

- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the pyrazole NH group (HOMO ≈ -6.2 eV) is susceptible to electrophilic attack .

- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., water/acetonitrile) to predict hydrolysis rates of the amide bond .

- Docking Studies : Map steric hindrance around the N-methyl group to assess steric effects in enzyme-binding assays (e.g., kinase inhibition) .

Advanced: How can researchers resolve contradictions in spectroscopic data for pyrazole derivatives?

Answer:

- Cross-Validation : Compare NMR shifts with structurally analogous compounds (e.g., 5-amino-N-phenyl-3-(phenylamino)-1H-pyrazole-4-carboxamide, δ 7.2–8.1 ppm for aromatic protons) .

- Variable Temperature NMR : Identify dynamic processes (e.g., rotamers) causing peak splitting by analyzing spectra at 25°C vs. 60°C .

- Isotopic Labeling : Use 15N-labeled amines to distinguish overlapping NH signals in 2D HSQC spectra .

- X-ray Crystallography : Resolve ambiguous stereochemistry via single-crystal diffraction (e.g., COF-1/COF-5 frameworks for comparative analysis) .

Advanced: What in vitro assays are suitable for studying the biological activity of this compound?

Answer:

- Enzyme Inhibition : Use fluorescence-based assays (e.g., HATU-coupled ATP detection) to measure kinase inhibition at IC50 values .

- Cellular Uptake : LC-MS/MS quantifies intracellular concentrations in HEK293 cells after 24-hour exposure .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via HPLC-MS over 60 minutes .

Basic: What safety precautions are critical when handling 4-(4-amino-1H-pyrazol-1-yl)-N-methylbutanamide?

Answer:

- PPE : Use nitrile gloves, goggles, and fume hoods due to potential irritancy (analogous to pyrazole derivatives) .

- Waste Disposal : Quench reactive intermediates (e.g., azides) with 10% sodium nitrite before disposal .

- Storage : Keep at -20°C under nitrogen to prevent oxidation of the amino group .

Advanced: How can structure-activity relationship (SAR) studies guide further modifications of this compound?

Answer:

- Core Modifications : Replace the N-methyl group with cyclopropyl (logP reduction) or fluorinated alkyl chains (enhanced bioavailability) .

- Bioisosteres : Substitute the pyrazole ring with triazoles (e.g., 5-(4-fluorophenyl)-3-triazol-4-yl derivatives) to modulate target affinity .

- Pharmacophore Mapping : Overlay 3D structures with co-crystallized ligands (e.g., kinase inhibitors) to identify critical hydrogen-bonding motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.